![molecular formula C11H14N2O B1624136 2-Pyridin-2-yl-cyclohexanone oxime CAS No. 3297-68-5](/img/structure/B1624136.png)
2-Pyridin-2-yl-cyclohexanone oxime
Overview
Description
2-Pyridin-2-yl-cyclohexanone oxime, also known as PHO, is a chemical compound that has been extensively studied for its potential applications in scientific research. PHO is a versatile compound that has been used in a variety of fields, including medicinal chemistry, biochemistry, and neuroscience. In
Scientific Research Applications
Biological Activity Research
Compounds similar to 2-Pyridin-2-yl-cyclohexanone oxime have been studied for their potential biological activities. For instance, novel 2-(pyridin-2-yl) pyrimidine derivatives have shown anti-fibrotic activities against hepatic stellate cells, which could suggest that 2-Pyridin-2-yl-cyclohexanone oxime may also have potential in biological activity research .
Catalysis in Chemical Synthesis
The oxime group in 2-Pyridin-2-yl-cyclohexanone oxime suggests its use as a catalyst or intermediate in chemical synthesis. For example, cyclohexanone oxime is an important feedstock in nylon-6 production, indicating that our compound could be involved in similar catalytic processes .
Development of Fluorescent Materials
Pyridine derivatives are known for their applications in fluorescent materials. The structure of 2-Pyridin-2-yl-cyclohexanone oxime could make it suitable for research into new fluorescent dyes or materials .
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
Oximes, in general, are known to form through an essentially irreversible process as the adduct dehydrates . This reaction can take place in the presence of aldehydes and ketones .
Biochemical Pathways
Related compounds have shown potential effects on suppressing the production of collagen in vitro .
Result of Action
Related compounds have shown potential anti-fibrotic activities .
Action Environment
A related study suggests that the synthesis of similar compounds can be achieved under ambient conditions using oxygen, ammonium bicarbonate, and cyclohexanone .
properties
IUPAC Name |
(NZ)-N-(2-pyridin-2-ylcyclohexylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9,14H,1-2,5,7H2/b13-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMAYKQRHPICEB-QBFSEMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C(C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/O)/C(C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420741 | |
Record name | N-[2-(Pyridin-2-yl)cyclohexylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-yl-cyclohexanone oxime | |
CAS RN |
3297-68-5 | |
Record name | N-[2-(Pyridin-2-yl)cyclohexylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.